molecular formula C27H35N6O8P B604916 3QKI37EEHE CAS No. 1809249-37-3

3QKI37EEHE

Número de catálogo B604916
Número CAS: 1809249-37-3
Peso molecular: 602.6 g/mol
Clave InChI: RWWYLEGWBNMMLJ-YSOARWBDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Remdesivir is an antiviral drug that is active against SARS-CoV-2, the cause of coronavirus disease 2019 (COVID-19) . It is administered by intravenous infusion in patients who are hospitalized or at high risk of severe COVID-19 . Remdesivir acts by halting viral RNA production .


Synthesis Analysis

Remdesivir is a nucleotide prodrug that exhibits broad-spectrum antiviral activities against RNA viruses . It has attracted considerable attention across the world for its effectiveness as an antiviral drug .


Molecular Structure Analysis

Remdesivir is a complex structure that inhibits RdRp and provides insight into the mechanisms of viral RNA replication . It is covalently inserted into the primer strand, leading to chain elongation termination .


Chemical Reactions Analysis

Remdesivir is an adenosine nucleotide analog prodrug that is metabolically activated to a nucleoside triphosphate metabolite . The active nucleoside triphosphate metabolite is incorporated into the SARS-CoV-2 RNA viral chains, preventing its replication .


Physical And Chemical Properties Analysis

Remdesivir is a low-molecular-weight (602.6 g/mol) prodrug with the molecular formula C27H35N6O8P . It undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 .

Aplicaciones Científicas De Investigación

Tratamiento para COVID-19

Remdesivir ha sido reconocido como un tratamiento potente y seguro para COVID-19, como sugieren numerosos estudios in vitro e in vivo y ensayos clínicos {svg_1}. Aumenta la probabilidad de recuperación, reduce la progresión a enfermedad grave, disminuye las tasas de mortalidad y exhibe resultados beneficiosos después de la hospitalización, especialmente cuando se utiliza en las primeras etapas de la enfermedad {svg_2}.

Tratamiento antiviral de amplio espectro

Desarrollado por Gilead Sciences Inc., Remdesivir es un tratamiento antiviral de amplio espectro en investigación que se administra mediante infusión diaria durante 10 días {svg_3}. Ha mostrado promesa en modelos animales para tratar la infección por SARS-CoV-2 (el virus que causa COVID-19) y se ha examinado en varios ensayos clínicos {svg_4}.

Tratamiento para SARS y MERS

Remdesivir ha demostrado eficacia in vitro contra otros coronavirus como el Síndrome Respiratorio Agudo Severo (SARS) y el Síndrome Respiratorio de Oriente Medio (MERS) {svg_5}. Ha mostrado efectos terapéuticos y profilácticos en modelos animales de estas enfermedades {svg_6}.

Tratamiento para el virus del Ébola (EBOV)

Remdesivir ha mostrado actividad antiviral contra el virus del Ébola (EBOV) en modelos animales {svg_7}. Sin embargo, se encontró que era inferior a los anticuerpos monoclonales en investigación en un ensayo clínico sobre la enfermedad por virus del Ébola (EVD), y no se pueden sacar conclusiones sobre su eficacia en EVD {svg_8}.

Uso en poblaciones especiales

Evidencia sólida sugiere la expansión del uso de remdesivir en poblaciones especiales (por ejemplo, embarazo, inmunosupresión, insuficiencia renal, trasplante, pacientes de edad avanzada y pacientes con medicación concomitante) donde los beneficios del tratamiento superan el riesgo de efectos adversos {svg_9}.

Potencial futuro

Con el curso impredecible de COVID-19, existe la necesidad de utilizar todo el conocimiento disponible para cerrar la brecha entre la investigación clínica y la práctica clínica y estar suficientemente preparados para el futuro {svg_10}. Se necesitan más esfuerzos científicos para evaluar el potencial completo de los análogos de nucleósidos como tratamiento o profilaxis de infecciones respiratorias virales y para desarrollar antivirales efectivos que sean biodisponibles por vía oral {svg_11}.

Mecanismo De Acción

Target of Action

Remdesivir, also known as GS-5734, is a nucleoside analog . Its primary target is the RNA-dependent RNA polymerase (RdRp) enzyme complex of RNA viruses . This enzyme complex is crucial for the replication of the viral genome .

Mode of Action

Remdesivir acts by inhibiting the replication of the virus . It is metabolically activated to form an intracellular active triphosphate metabolite, GS-443902 . This active metabolite is incorporated into the viral RNA chains, thereby inhibiting the RdRp and preventing the virus from growing and spreading in the body . It does this by terminating RNA transcription prematurely .

Biochemical Pathways

Remdesivir affects the biochemical pathway of viral replication. By inhibiting the RdRp enzyme complex, it disrupts the replication of the viral RNA genome . This results in the termination of the viral RNA chains, thereby preventing the virus from replicating and spreading within the host organism .

Pharmacokinetics

Remdesivir exhibits linear pharmacokinetics following single-dose intravenous administration . It undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . The major metabolite GS-441524 accumulates approximately 1.9-fold in plasma following multiple doses of Remdesivir 150 mg once daily for 7 or 14 days . The clinical dose regimen of a 200-mg loading dose on day 1 followed by 100-mg maintenance doses for 4 or 9 days was selected for further evaluation of pharmacokinetics and safety .

Result of Action

The result of Remdesivir’s action is the inhibition of viral replication. This can help the body’s immune system effectively control the infection by stopping the virus from growing and spreading in the body . It has demonstrated in vitro and in vivo activity against SARS-CoV-2 .

Action Environment

The efficacy of Remdesivir can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the patient’s health status and the presence of other diseases . Additionally, the drug’s pharmacokinetics can be affected by factors such as the patient’s age, weight, and renal function .

Safety and Hazards

Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions . Bradycardia has also been reported .

Direcciones Futuras

Remdesivir has been studied in several clinical trials for the treatment of COVID-19 . The recommendations from the COVID-19 Treatment Guidelines Panel are based on the results of these studies . It is crucial to continue these studies to improve COVID-19 treatment in the future .

Propiedades

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-YSOARWBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022537
Record name Remdesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

COVID-19 is caused by the positive-sense RNA virus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Replication of the viral genome is a key step in the infectious cycle of RNA viruses, including those of the _Filoviridae_, _Paramyxoviridae_, _Pneumoviridae_, and _Coronaviridae_ families, and is carried out by viral RNA-dependent RNA polymerase (RdRp) enzymes or enzyme complexes. For both SARS-CoV and SARS-CoV-2, the RdRp comprises nsp7, nsp8, and nsp12 subunits under physiological conditions, although functional RdRp complexes can be reassembled _in vitro_ that incorporate only the nsp8 and nsp12 subunits, similar to the Middle East respiratory syndrome coronavirus (MERS-CoV). Remdesivir is a phosphoramidite prodrug of a 1'-cyano-substituted adenosine nucleotide analogue that competes with ATP for incorporation into newly synthesized viral RNA by the corresponding RdRp complex. Remdesivir enters cells before being cleaved to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A; it is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form remdesivir triphosphate (RDV-TP or GS-443902). RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp complex, with a 3.65-fold selectivity for RDV-TP over endogenous ATP. Unlike some nucleoside analogues, remdesivir provides a free 3'-hydroxyl group that allows for continued chain elongation. However, modelling and _in vitro_ experiments suggest that at _i_ + 4 (corresponding to the position for the incorporation of the fourth nucleotide following RDV-TP incorporation), the 1'-cyano group of remdesivir sterically clashes with Ser-861 of the RdRp, preventing further enzyme translocation and terminating replication at position _i_ + 3. This mechanism was essentially identical between SARS-CoV, SARS-CoV-2, and MERS-CoV, and genomic comparisons reveal that Ser-861 is conserved across alpha-, beta-, and deltacoronaviruses, suggesting remdesivir may possess broad antiviral activity. Considerations for the use of nucleotide analogues like remdesivir include the possible accumulation of resistance mutations. Excision of analogues through the 3'-5' exonuclease (ExoN) activity of replication complexes, mediated in SARS-CoV by the nsp14 subunit, is of possible concern. Murine hepatitis viruses (MHVs) engineered to lack ExoN activity are approximately 4-fold more susceptible to remdesivir, supporting the proposed mechanism of action. However, the relatively mild benefit of ExoN activity to remdesivir resistance is proposed to involve its delayed chain termination mechanism, whereby additional endogenous nucleotides are incorporated following RDV-TP. In addition, serial passage of MHV in increasing concentrations of the remdesivir parent molecule [GS-441524] led to the development of resistance mutations F476L and V553L, which maintain activity when transferred to SARS-CoV. However, these mutant viruses are less fit than wild-type in both competition assays and _in vivo_ in the absence of selective pressure. To date, no clinical data on SARS-CoV-2 resistance to remdesivir have been described.
Record name Remdesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1809249-37-3
Record name L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809249-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remdesivir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809249373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remdesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remdesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMDESIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKI37EEHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.